molecular formula C11H14N2O2 B1375092 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione CAS No. 1249934-50-6

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Cat. No.: B1375092
CAS No.: 1249934-50-6
M. Wt: 206.24 g/mol
InChI Key: KJJNUYCTHDHWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-4-azatricyclo[5210,2,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure

Scientific Research Applications

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, also known as AEBSF , is serine proteases . Serine proteases are a type of protease enzymes that play crucial roles in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts as a broad-spectrum, irreversible inhibitor of serine proteases . It interacts with the active site of these enzymes, preventing them from catalyzing the breakdown of proteins . This interaction results in the inhibition of proteases such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .

Biochemical Pathways

By inhibiting serine proteases, AEBSF affects multiple biochemical pathways. For instance, it can impact the coagulation cascade , a series of reactions that lead to the formation of a blood clot, by inhibiting thrombin . It can also affect the complement system , part of the immune response, by inhibiting kallikrein .

Pharmacokinetics

It is known to bewater-soluble , which suggests it could be well-absorbed and distributed in the body. Its irreversible mode of action implies a long duration of effect .

Result of Action

The inhibition of serine proteases by AEBSF can have various molecular and cellular effects. For example, it can prevent protein degradation during protein purification processes . In a cellular context, it has been reported to prolong the lifespan of mice with acute toxoplasmosis and inhibit all features of TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

Action Environment

The action, efficacy, and stability of AEBSF can be influenced by environmental factors. For instance, its inhibitory activity can be maintained for up to six months at 4°C in a weakly acidic solution . Its stability is weak in solutions with a ph higher than 70 .

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of covalent bonds or hydrogen bonds, which can alter the enzyme’s activity and affect metabolic pathways . Additionally, 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can bind to specific proteins, influencing their structure and function, which may lead to changes in cellular processes .

Cellular Effects

The effects of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can impact gene expression by activating or repressing transcription factors, thereby influencing the expression of specific genes . Furthermore, 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can affect cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione involves several key processes. At the molecular level, it can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance catalytic efficiency . Additionally, 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure . For instance, prolonged exposure to 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione may lead to cumulative changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione in animal models are dose-dependent. At low doses, the compound may exert beneficial effects, such as enhancing metabolic efficiency and modulating immune responses . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .

Metabolic Pathways

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to modulate both NMDA receptors and VGCC sets it apart from other neuroprotective agents .

Properties

IUPAC Name

4-(2-aminoethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-3-4-13-10(14)8-6-1-2-7(5-6)9(8)11(13)15/h1-2,6-9H,3-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJNUYCTHDHWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
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4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

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